![molecular formula C21H34N2O6 B5052840 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5052840.png)
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
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Overview
Description
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a tert-butylphenoxy ethoxyethyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:
Formation of the tert-butylphenoxy ethoxyethyl intermediate: This step involves the reaction of 4-tert-butylphenol with ethylene oxide under basic conditions to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with ethylene oxide again to form 2-(4-tert-butylphenoxy)ethoxyethanol.
Formation of the piperazine derivative: The intermediate is then reacted with 4-methylpiperazine under reflux conditions to form 1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine.
Formation of the oxalic acid salt: Finally, the piperazine derivative is reacted with oxalic acid to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the tert-butylphenoxy group.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins due to its structural features.
Pathways Involved: Potential involvement in signaling pathways, metabolic pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
- 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine
Comparison
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the piperazine ring, which imparts different chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. The tert-butylphenoxy group also contributes to its distinct characteristics, such as increased lipophilicity and steric hindrance.
Properties
IUPAC Name |
1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.C2H2O4/c1-19(2,3)17-5-7-18(8-6-17)23-16-15-22-14-13-21-11-9-20(4)10-12-21;3-1(4)2(5)6/h5-8H,9-16H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMFJMLROLUYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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